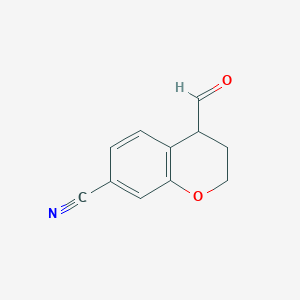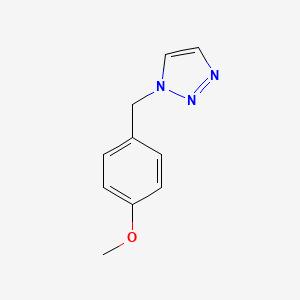
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a hydroxy group at the 4-position and a cyclohexyl group at the 1-position of the pyrazole ring, with an ethanone group attached at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the acylation of hydrazines with appropriate acylating agents, followed by cyclization. For instance, the acylation of cyclohexylhydrazine with an acylating agent such as acetyl chloride can be followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.
科学的研究の応用
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar structure with a methyl group instead of a cyclohexyl group.
1-(1H-pyrazol-4-yl)ethanone: Lacks the hydroxy and cyclohexyl groups, making it a simpler analog.
Uniqueness
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is unique due to the presence of both the hydroxy and cyclohexyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs .
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
1-(1-cyclohexyl-4-hydroxypyrazol-3-yl)ethanone |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)11-10(15)7-13(12-11)9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3 |
InChIキー |
KUKDEWNJMSERIQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN(C=C1O)C2CCCCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




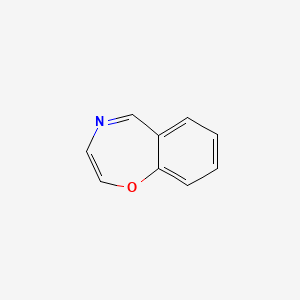

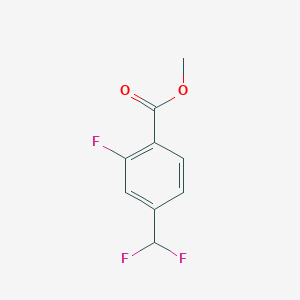
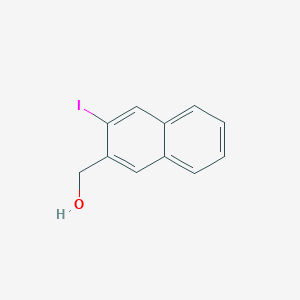



![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B8686861.png)
